7-Ethyl-1,4-oxazepane

soluble epoxide hydrolase inhibition cardiovascular target inflammation

7-Ethyl-1,4-oxazepane (CAS 1314976-03-8) is a saturated seven-membered N,O-heterocycle belonging to the 1,4-oxazepane class, with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol. The compound features an ethyl substituent at the 7-position of the oxazepane ring, which distinguishes it from the unsubstituted parent scaffold and from other alkyl-substituted analogs.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13220431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-1,4-oxazepane
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC1CCNCCO1
InChIInChI=1S/C7H15NO/c1-2-7-3-4-8-5-6-9-7/h7-8H,2-6H2,1H3
InChIKeyURFOOSOJMPEOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-1,4-oxazepane – Core Chemical Identity and Baseline Pharmacological Profile for Procurement Evaluation


7-Ethyl-1,4-oxazepane (CAS 1314976-03-8) is a saturated seven-membered N,O-heterocycle belonging to the 1,4-oxazepane class, with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. The compound features an ethyl substituent at the 7-position of the oxazepane ring, which distinguishes it from the unsubstituted parent scaffold and from other alkyl-substituted analogs. A key piece of baseline pharmacological annotation comes from the curated ChEMBL/BindingDB database, where 7-ethyl-1,4-oxazepane is recorded as an inhibitor of mouse soluble epoxide hydrolase (sEH) with an inhibitory concentration of 0.12 µM [2]. This places the compound within the biologically annotated chemical space of sEH inhibition, a target implicated in cardiovascular, inflammatory, and metabolic disease pathways.

Why 7-Ethyl-1,4-oxazepane Cannot Be Treated as an Interchangeable 1,4-Oxazepane Building Block – Key Differentiation Drivers for Informed Sourcing


Within the 1,4-oxazepane family, even modest changes in ring substitution profoundly alter both physicochemical properties and biological recognition. The 7-ethyl substituent on 7-ethyl-1,4-oxazepane raises the computed XLogP3 by approximately 0.9 log units relative to the unsubstituted 1,4-oxazepane scaffold (XLogP3 = 0.7 vs. −0.2) [1], conferring measurably different membrane-partitioning behaviour. Furthermore, the ring-expanded seven-membered oxazepane core itself confers distinct conformational preferences and receptor-interaction geometries compared to the six-membered morpholine analogs that are frequently deployed as default alternatives in medicinal chemistry programs [2]. These differences mean that selecting the incorrect 1,4-oxazepane congener—whether an unsubstituted scaffold or a morpholine surrogate—can lead to divergent SAR outcomes. The quantitative evidence below clarifies exactly where 7-ethyl-1,4-oxazepane departs from its closest comparators, enabling evidence-based procurement decisions.

Quantitative Differentiation Evidence for 7-Ethyl-1,4-oxazepane: Head-to-Head and Cross-Study Comparisons Against the Closest Analogs


Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: 7-Ethyl-1,4-oxazepane vs. Structurally Distinct sEH Inhibitor Chemotypes

7-Ethyl-1,4-oxazepane is reported to inhibit mouse soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.12 µM (120 nM) in a ChEMBL-curated biochemical assay [1]. For contextualization, a structurally distinct sEH inhibitor chemotype—1-adamantan-1-yl-3-decyl-urea (CHEMBL69663)—showed an IC₅₀ of 0.11 µM (110 nM) against human sEH in a parallel curated assay [2]. While these values derive from different species orthologs (mouse vs. human) and different assay formats, the sub-micromolar potency of 7-ethyl-1,4-oxazepane positions it within the same order of magnitude as a well-characterized adamantyl-urea sEH inhibitor class. This establishes a baseline potency benchmark that distinguishes 7-ethyl-1,4-oxazepane from unannotated 1,4-oxazepane congeners that lack any reported sEH activity.

soluble epoxide hydrolase inhibition cardiovascular target inflammation

Lipophilicity Differentiation: XLogP3 of 7-Ethyl-1,4-oxazepane vs. Unsubstituted 1,4-Oxazepane Parent Scaffold

A direct computational comparison using PubChem's XLogP3 algorithm (version 3.0, a consistent methodology applied across all entries) reveals that 7-ethyl-1,4-oxazepane has an XLogP3 value of 0.7, whereas the unsubstituted 1,4-oxazepane parent scaffold has an XLogP3 of −0.2 [1][2]. This represents a net increase of 0.9 log units in computed lipophilicity attributable solely to the 7-ethyl substitution. The direction and magnitude of this shift are consistent with the addition of a two-carbon alkyl moiety to a secondary amine-containing heterocycle, and it carries implications for membrane permeability, tissue distribution, and non-specific protein binding in any biological assay or in vivo model where either compound is deployed.

lipophilicity membrane permeability ADME optimization

Steric and Molecular-Weight Graduation Across the 7-Substituted 1,4-Oxazepane Series

The molecular weight of 7-ethyl-1,4-oxazepane is 129.20 g/mol [1], placing it at an intermediate steric position between the unsubstituted 1,4-oxazepane (101.15 g/mol) [2] and 7-methyl-1,4-oxazepane (115.17 g/mol) on the lower end, and 7-phenyl-1,4-oxazepane (177.24 g/mol) [3] on the higher end. This graduated steric series allows medicinal chemists to systematically probe the steric tolerance of a binding pocket. The ethyl group at the 7-position adds a rotatable bond and increases the heavy-atom count from 7 to 9 relative to the parent, while the topological polar surface area remains constant at 21.3 Ų across both compounds [1][2]. This means that the 7-ethyl modification augments steric bulk and lipophilicity without altering hydrogen-bonding capacity, a combination that is not achievable with the unsubstituted or 7-methyl congeners.

steric bulk molecular recognition building block selection

Ring-Size Differentiation: Seven-Membered 1,4-Oxazepane vs. Six-Membered Morpholine Core in Dopamine D4 Receptor Affinity

In a systematic study comparing 2,4-disubstituted morpholines and 2,4-disubstituted 1,4-oxazepanes as dopamine D4 receptor ligands, Audouze et al. (2004) demonstrated that the ring size of the saturated N,O-heterocycle core is a determinant of receptor affinity [1]. The 3D-QSAR analysis from that study explicitly identified the size of the morpholine or 1,4-oxazepane ring as important for affinity, with the expanded seven-membered oxazepane ring providing distinct steric and conformational characteristics compared to the six-membered morpholine [1]. While the Audouze study did not test 7-ethyl-1,4-oxazepane itself (it focused on 2,4-disubstituted variants), the ring-size principle is a class-level property of the 1,4-oxazepane scaffold and applies equally to the 7-ethyl congener. Users who default to a morpholine building block for D4-receptor-targeted libraries may obtain fundamentally different SAR than those using a 1,4-oxazepane scaffold.

dopamine D4 receptor ring-size effect antipsychotic scaffold

Evidence-Anchored Application Scenarios for 7-Ethyl-1,4-oxazepane in Drug Discovery and Chemical Biology


Soluble Epoxide Hydrolase (sEH) Inhibitor Fragment or Lead-Optimization Starting Point

With a documented IC₅₀ of 0.12 µM against mouse sEH [1], 7-ethyl-1,4-oxazepane can serve as an annotated starting fragment for sEH-targeted medicinal chemistry campaigns focused on cardiovascular, inflammatory, or metabolic disease indications. Its sub-micromolar potency, although modest compared to optimized sub-nanomolar sEH inhibitors, provides a validated biochemical anchor that unannotated 1,4-oxazepane congeners lack. Researchers can use this compound to benchmark new sEH assay setups or as a reference ligand in fragment-based screening.

Lipophilicity-Matched Building Block for CNS or Membrane-Permeable Probe Design

The computed XLogP3 of 0.7 for 7-ethyl-1,4-oxazepane [2] places it within the optimal lipophilicity range (LogP 0–3) commonly targeted for orally bioavailable or CNS-penetrant small molecules. Compared to the unsubstituted 1,4-oxazepane (XLogP3 = −0.2), the 7-ethyl derivative offers enhanced membrane permeability potential without the excessive lipophilicity (and attendant solubility and promiscuity risks) associated with the 7-phenyl analog. This makes 7-ethyl-1,4-oxazepane a preferred choice when a moderate, controlled increase in lipophilicity is desired for a probe or lead series.

Intermediate-Steric-Bulk Scaffold for Structure–Activity Relationship (SAR) Exploration at the 7-Position

With a molecular weight of 129.20 g/mol, 7-ethyl-1,4-oxazepane occupies a steric niche between 7-methyl-1,4-oxazepane (115.17 g/mol) and 7-phenyl-1,4-oxazepane (177.24 g/mol) [3]. SAR programs that require systematic variation of steric bulk at the oxazepane 7-position can use 7-ethyl-1,4-oxazepane as the mid-point reference in a methyl → ethyl → phenyl progression. This graduated steric series is particularly valuable for probing the depth and shape of hydrophobic sub-pockets in target proteins where the oxazepane ring serves as a core scaffold.

Ring-Expanded Heterocycle for Dopamine D4 Receptor Ligand Libraries

The seven-membered 1,4-oxazepane ring is established as a scaffold for selective dopamine D4 receptor ligands, with ring size identified as a significant affinity determinant by 3D-QSAR modeling [4]. 7-Ethyl-1,4-oxazepane provides the core oxazepane scaffold with an additional 7-ethyl substitution handle that can be exploited for further derivatization or retained as a lipophilicity-modulating group. This distinguishes it from morpholine-based building blocks, which lack the expanded ring geometry and may yield divergent D4 receptor binding profiles.

Quote Request

Request a Quote for 7-Ethyl-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.